1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride

Description

Nomenclature and Chemical Classification

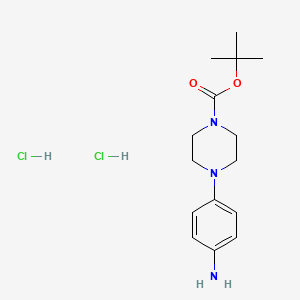

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is a piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group and a para-aminophenyl substituent. Its systematic IUPAC name is tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate dihydrochloride, and it is classified as a tertiary amine derivative, organic intermediate, and pharmaceutical building block.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 193902-64-6 (dihydrochloride) |

| Parent Compound CAS | 170911-92-9 (free base) |

| Molecular Formula | C₁₅H₂₃N₃O₂·2HCl |

| Molecular Weight | 350.3 g/mol |

| Synonyms | This compound, 4-(4-Aminophenyl)-1-piperazinecarboxylic acid tert-butyl ester dihydrochloride |

| PubChem CID | 45789691 |

This compound is primarily employed as a protected intermediate in organic synthesis, particularly in the development of bioactive molecules.

Structural Configuration and Molecular Architecture

Piperazine Core Structure

The piperazine core is a six-membered saturated ring containing two nitrogen atoms at positions 1 and 4. In the dihydrochloride form, both nitrogens are protonated, forming ionic interactions with chloride counterions. The chair conformation of the piperazine ring allows for optimal spatial arrangement of substituents.

tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group (tert-butoxycarbonyl) is attached to the nitrogen at position 1 of the piperazine ring. This moiety serves as a temporary protecting group for amines during multi-step syntheses, preventing undesired side reactions. The Boc group is stable under basic conditions but cleavable under acidic conditions (e.g., trifluoroacetic acid).

Para-Aminophenyl Substituent

A phenyl ring substituted with an amino group at the para position is attached to the nitrogen at position 4 of the piperazine. This substituent enhances solubility in polar solvents and facilitates further functionalization, such as cross-coupling reactions or nucleophilic substitutions.

Isomeric Forms and Conformational Analysis

The compound exists in a single isomeric form due to the symmetry of the para-substituted phenyl group and the fixed positions of the Boc-protected nitrogen and amino-substituted phenyl group. Conformational flexibility arises from the ethyl spacer between the piperazine and phenyl ring, allowing rotation around single bonds. However, steric hindrance from the bulky Boc group restricts free rotation, favoring a trans arrangement of substituents.

Crystallographic Properties

While specific crystallographic data for this compound is not publicly available, related piperazine derivatives exhibit monoclinic or orthorhombic crystal systems. The dihydrochloride salt likely forms hydrogen-bonded networks involving chloride ions and protonated piperazine nitrogens. The para-aminophenyl group may participate in π-π stacking interactions, contributing to lattice stabilization.

Relationship to Parent Compound

The parent compound, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS 170911-92-9), differs by the absence of chloride counterions. The dihydrochloride salt is generated via protonation of the piperazine nitrogens in acidic conditions, enhancing solubility in aqueous media. This form is preferred in pharmaceutical synthesis due to improved handling and stability.

| Property | Parent Compound | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₅H₂₃N₃O₂ | C₁₅H₂₃N₃O₂·2HCl |

| Molecular Weight | 277.368 g/mol | 350.3 g/mol |

| Solubility | Organic solvents (e.g., DCM) | Polar aprotic solvents (e.g., THF) |

| Stability | Sensitive to acidic conditions | Enhanced stability |

Propriétés

IUPAC Name |

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;;/h4-7H,8-11,16H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLNINVLZWODOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671948 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193902-64-6 | |

| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Classical Boc Protection

Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions. Triethylamine or sodium bicarbonate is typically used to scavenge HCl generated during the reaction.

Table 1: Boc Protection Reaction Conditions

N-Arylation with 4-Nitrophenyl Groups

The Boc-protected piperazine undergoes N-arylation to introduce the 4-nitrophenyl moiety.

Buchwald-Hartwig Amination

Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos facilitate coupling between Boc-piperazine and 4-bromonitrobenzene. This method achieves moderate yields but requires inert conditions.

Ullmann Coupling

Copper(I) iodide in dimethylformamide (DMF) promotes coupling at elevated temperatures (80–100°C). While cost-effective, this method suffers from longer reaction times.

Table 2: N-Arylation Methods Comparison

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 110 | 65 | |

| Ullmann | CuI | DMF | 90 | 58 |

Reduction of Nitro to Amino Group

The nitro group in 1-Boc-4-(4-nitrophenyl)piperazine is reduced to an amine, a critical step for generating the target intermediate.

Catalytic Hydrogenation

Hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) in ethanol or methanol achieves near-quantitative reduction. This method is scalable but requires specialized equipment.

Chemical Reduction

Sodium dithionite (Na₂S₂O₄) or thiourea dioxide in aqueous methanol offers a safer alternative. Yields are slightly lower (~85%) due to over-reduction side reactions.

Table 3: Reduction Efficiency

Salt Formation to Dihydrochloride

The free base 1-Boc-4-(4-aminophenyl)piperazine is treated with hydrochloric acid to form the dihydrochloride salt.

Acidic Precipitation

Dissolving the free base in anhydrous dioxane and adding 4N HCl in dioxane precipitates the salt. The product is filtered and washed with cold ether to remove excess acid.

Table 4: Salt Formation Parameters

Microwave-Assisted Synthesis

Modern protocols leverage microwave irradiation to accelerate reactions.

One-Pot Boc Deprotection and Salt Formation

A mixture of 1-Boc-4-(4-aminophenyl)piperazine, trifluoroacetic acid (TFA), and iPrOH is heated in a microwave reactor at 105°C for 2 hours. Subsequent addition of HCl in dioxane directly yields the dihydrochloride salt with 95% efficiency.

Table 5: Microwave Reaction Optimization

Analytical Characterization

Final product validation employs spectroscopic and chromatographic methods.

Spectroscopic Analysis

Analyse Des Réactions Chimiques

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Applications De Recherche Scientifique

Scientific Research Applications

1. Pharmaceutical Development

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride serves as a crucial intermediate in synthesizing pharmaceutical agents targeting neurological disorders. Its structure allows for modifications that can enhance bioactivity and therapeutic efficacy .

2. Drug Design

Researchers utilize this compound in designing new drugs with improved efficacy and reduced side effects. The piperazine core is known to enhance solubility and bioavailability, which are critical factors in drug formulation .

3. Biochemical Research

This compound is employed in studies investigating receptor interactions and signaling pathways. It provides insights into drug mechanisms and potential therapeutic targets, particularly in the context of kinase inhibition .

4. Material Science

In material science, this compound can be used to develop novel polymers and materials that require specific functional groups for enhanced performance .

5. Analytical Chemistry

The compound serves as a standard in various analytical techniques, aiding in the quantification and characterization of related compounds in complex mixtures. Its stability makes it suitable for use in chromatography and mass spectrometry .

ACK1 Inhibition

A notable study highlighted the use of this compound in developing novel ACK1 (Activated Cdc42-associated kinase 1) inhibitors. The compound was part of a series demonstrating effective inhibition at low concentrations, indicating its potential as a therapeutic agent against certain cancers .

Mécanisme D'action

The mechanism of action of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors . The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces .

Comparaison Avec Des Composés Similaires

Key Observations :

- The Boc group in 1-Boc-4-(4-aminophenyl)piperazine dihydrochloride distinguishes it from other derivatives by enabling controlled deprotection during synthesis .

- Aminophenyl substituents enhance reactivity for coupling reactions, as seen in its use for generating microRNA-21 inhibitors .

- Derivatives like buclizine and trimetazidine prioritize aromatic or methoxy groups for receptor-binding specificity .

Activité Biologique

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride (Boc-APPA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevance in pharmaceutical research.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperazine ring. This modification enhances the compound's stability and reactivity, making it a valuable intermediate in various chemical syntheses. The molecular formula is CHClNO, with a molecular weight of approximately 350.29 g/mol.

Research indicates that Boc-APPA exhibits significant biological activity, particularly in the context of drug development. Its derivatives have been studied for their potential as:

Case Studies

- ACK1 Inhibition : A study highlighted the use of Boc-APPA in developing novel ACK1 inhibitors. The compound was part of a series that showed promising results in inhibiting ACK1 kinase activity, with IC values indicating effective inhibition at low concentrations .

- Antimicrobial Testing : While direct studies on Boc-APPA are scarce, related piperazine derivatives have shown strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting a potential for similar activity in Boc-APPA .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Ring : The initial step includes the reaction of 4-(4-Aminophenyl)piperazine with a Boc anhydride to introduce the protecting group.

- Purification : The product is purified through recrystallization or chromatography to achieve high purity suitable for biological testing.

- Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis

To highlight the uniqueness of Boc-APPA compared to structurally similar compounds, the following table summarizes some relevant analogs:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate | 927676-52-6 | 0.86 | Contains a methyl substituent on piperazine |

| tert-Butyl (4-aminophenyl)(methyl)carbamate | 1092522-02-5 | 0.90 | Methyl group enhances lipophilicity |

| tert-Butyl 3-(phenylamino)azetidine-1-carboxylate | 1285278-84-3 | 0.89 | Azetidine ring offers different reactivity |

| 1-Boc-4-(4-Nitrophenyl)piperazine | 182618-86-6 | 0.85 | Nitro group introduces additional electronic effects |

The unique presence of the Boc protecting group along with specific substituents on the aromatic ring enhances the compound's value in medicinal chemistry compared to its analogs.

Q & A

Basic Research Questions

Q. What is the recommended synthesis route for 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride, and what reagents are critical?

- Methodological Answer : The compound is synthesized via a multi-step process. First, the Boc (tert-butoxycarbonyl) group is introduced to protect the piperazine nitrogen. Coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) are used to activate carboxyl groups for peptide derivatization or intermediate coupling . Subsequent steps involve condensation reactions, such as perhydrolysis of spirooxirane intermediates catalyzed by Mo(acac)₂, followed by acid-mediated deprotection to yield the hydrochloride salt . Final purification typically employs column chromatography or recrystallization.

Q. How should this compound be stored to ensure stability?

- Methodological Answer : The compound is hygroscopic and sensitive to thermal degradation. Storage at 2–8°C in a tightly sealed, moisture-resistant container under inert gas (e.g., argon) is recommended to prevent hydrolysis of the Boc group and amine oxidation .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on aromatic protons (δ 6.5–7.5 ppm for the aminophenyl group) and Boc-group tert-butyl signals (δ 1.4 ppm) .

- HPLC : Assess purity using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 350.28 (M+H⁺) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving Boc-protected intermediates of this compound?

- Methodological Answer :

- Catalyst Selection : Mo(acac)₂ enhances perhydrolysis efficiency in condensation steps, reducing side-product formation .

- Solvent Systems : Use anhydrous DMF or dichloromethane to minimize hydrolysis of activated intermediates .

- Stoichiometry : Maintain a 1.2:1 molar ratio of coupling reagent (EDC/HOAt) to carboxyl groups to ensure complete activation .

- Reaction Monitoring : Track progress via TLC (silica gel, UV visualization) or in situ FTIR to detect carbonyl stretching (~1650 cm⁻¹) .

Q. What strategies mitigate discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter Screening : Systematically vary temperature (0–25°C), solvent polarity, and reaction time to identify optimal conditions .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., de-Boc derivatives or dimerization artifacts) and adjust protecting group strategies .

- Reproducibility Checks : Validate procedures using high-purity starting materials (≥98%) and inert atmosphere setups to exclude moisture/O₂ interference .

Q. How do pH and ionic strength influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Buffering : Piperazine derivatives exhibit pH-dependent stability. The dihydrochloride form is stable in acidic buffers (pH 3–5) but degrades above pH 7 due to Boc-group hydrolysis .

- Ionic Strength : At high ionic strength (>0.5 M NaCl), solubility decreases, risking precipitation. Use low-ionic-strength buffers (e.g., 10 mM phosphate, pH 4.0) for aqueous studies .

- Temperature : Conduct accelerated stability studies (25–40°C) to model shelf-life; monitor degradation via HPLC every 24 hours .

Q. What advanced analytical approaches resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., piperazine chair conformation) by growing single crystals in ethanol/water mixtures .

- 2D NMR : Utilize NOESY or HSQC to assign spatial proximity of protons (e.g., coupling between piperazine and aminophenyl groups) .

- Elemental Analysis : Confirm stoichiometry of dihydrochloride salt (theoretical Cl⁻ content: ~20.2%) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of the Boc-protected amine in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Studies : Use DFT calculations to model electronic effects of the Boc group on piperazine’s nucleophilicity .

- Comparative Experiments : Test alternative protecting groups (e.g., Fmoc or Cbz) under identical conditions to isolate Boc-specific effects .

- Kinetic Profiling : Monitor reaction rates via stopped-flow UV-Vis to quantify activation barriers for conflicting pathways .

Tables for Key Data

*Column: Agilent ZORBAX SB-C18, 4.6 × 150 mm, 5 µm; flow rate: 1.0 mL/min.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.